Cas no 1150561-58-2 (ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate)
ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 5-(ETHOXYCARBONYL)-6-METHYLPYRIDINE-3-BORONIC ACID, PINACOL ESTER
- Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
- ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
- 5-(Ethoxycarbonyl)-6-methylpyridine-3-boronic acid pinacol ester
- AT14317
- CS-0089840
- Ethyl2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
- SB13187
- BS-19434
- DTXSID50675060
- 1150561-58-2
- J-003230
- AKOS015999302
- 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
- MFCD12026091
-
- MDL: MFCD12026091
- Inchi: 1S/C15H22BNO4/c1-7-19-13(18)12-8-11(9-17-10(12)2)16-20-14(3,4)15(5,6)21-16/h8-9H,7H2,1-6H3
- InChI Key: JKRVLCLHODKBDC-UHFFFAOYSA-N
- SMILES: O1B(C2C=NC(C)=C(C(=O)OCC)C=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 291.16400
- Monoisotopic Mass: 291.164
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6A^2
Experimental Properties
- PSA: 57.65000
- LogP: 1.86590
ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212948-250mg |
Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate |
1150561-58-2 | 95% | 250mg |
£250.00 | 2022-03-01 | |
| Fluorochem | 212948-1g |
Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate |
1150561-58-2 | 95% | 1g |
£600.00 | 2022-03-01 | |
| Alichem | A029206414-5g |
Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate |
1150561-58-2 | 95% | 5g |
$857.99 | 2023-09-04 | |
| Alichem | A029206414-10g |
Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate |
1150561-58-2 | 95% | 10g |
$1234.22 | 2023-09-04 | |
| Alichem | A029206414-25g |
Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate |
1150561-58-2 | 95% | 25g |
$2244.22 | 2023-09-04 | |
| TRC | E895015-25mg |
5-(Ethoxycarbonyl)-6-methylpyridine-3-boronic Acid Pinacol Ester |
1150561-58-2 | 25mg |
$ 98.00 | 2023-04-14 | ||
| TRC | E895015-50mg |
5-(Ethoxycarbonyl)-6-methylpyridine-3-boronic Acid Pinacol Ester |
1150561-58-2 | 50mg |
$ 155.00 | 2023-04-14 | ||
| TRC | E895015-100mg |
5-(Ethoxycarbonyl)-6-methylpyridine-3-boronic Acid Pinacol Ester |
1150561-58-2 | 100mg |
$ 236.00 | 2023-04-14 | ||
| TRC | E895015-250mg |
5-(Ethoxycarbonyl)-6-methylpyridine-3-boronic Acid Pinacol Ester |
1150561-58-2 | 250mg |
$ 414.00 | 2023-04-14 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0094P-1g |
5-(Ethoxycarbonyl)-6-methylpyridine-3-boronic acid pinacol ester |
1150561-58-2 | 98% | 1g |
3858.59CNY | 2021-05-07 |
ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate Suppliers
ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Introduction to Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate (CAS No. 1150561-58-2)
Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate, identified by its CAS number 1150561-58-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. The presence of a pyridine core and a boronic ester moiety makes it a valuable intermediate in the synthesis of more complex molecules.
The structure of Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate features a pyridine ring substituted at the 2-position with a methyl group and at the 5-position with a boronic ester group linked to a tetramethyltetrahydrofuran (TMTF) boronic acid derivative. This configuration enhances its reactivity and stability under various reaction conditions, making it an ideal candidate for applications in drug discovery and molecular construction.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for their potential applications in medicinal chemistry. The compound's ability to participate in efficient cross-coupling reactions has made it a cornerstone in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors and other therapeutic molecules that target specific biological pathways.
The boronic ester functionality in Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate not only facilitates its role as a coupling partner but also contributes to its solubility and handling characteristics. This has been particularly beneficial in high-throughput screening assays where ease of use and reproducibility are critical. Furthermore, the tetramethyltetrahydrofuran (TMTF) group provides steric hindrance and electronic modulation, which can influence the reactivity and selectivity of the compound during synthetic transformations.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For example, researchers have utilized Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate in the construction of complex drug candidates by employing palladium-catalyzed cross-coupling reactions. These reactions have enabled the efficient assembly of intricate molecular frameworks that would be otherwise challenging to synthesize using traditional methods.
The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for next-generation therapeutics. By leveraging its unique structural features, chemists can design molecules with enhanced binding affinity and improved pharmacokinetic properties. This has led to several ongoing clinical trials where derivatives of Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate are being evaluated for their efficacy against various diseases.
In addition to its pharmaceutical applications, Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,dioxaborlananilide)-carboxylic acid ethylester finds utility in materials science and agrochemical research. Its ability to undergo controlled reactions under mild conditions makes it suitable for synthesizing functional materials with tailored properties. Moreover,its role as an intermediate in the preparation of agrochemicals underscores its versatility across multiple scientific disciplines.
The synthesis of Ethyl 2-methyl-pyridinecarboxylic acid ethylester involves multi-step organic transformations that highlight the compound's complexity and synthetic value. Key steps include the introduction of the boronic ester group via lithiation followed by quenching with TMTF boronate. This process requires precise control over reaction conditions to ensure high yields and purity. Advances in catalytic systems have further refined these procedures,making them more efficient and scalable for industrial applications.
As research continues to evolve,Ethyl 2-methyl-pyridinecarboxylic acid ethylester is expected to play an increasingly significant role in drug discovery and molecular engineering。 Its unique structural attributes and reactivity profile make it indispensable for chemists working on cutting-edge therapeutics。 By exploring new synthetic pathways and expanding its applications,scientists can unlock further potential benefits derived from this remarkable compound。
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